molecular formula C11H9BrN4S B11234841 7-(5-Bromothiophen-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromothiophen-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11234841
M. Wt: 309.19 g/mol
InChI Key: MJMBCHOVGDAWCO-UHFFFAOYSA-N
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Description

7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromothiophene moiety and a triazolopyrimidine core makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction. This method is eco-friendly and results in high yields . The reaction conditions usually involve heating the reaction mixture at 140°C for a few hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like aryl or alkyl groups .

Scientific Research Applications

7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly effective in certain biological applications, such as anticancer and antimicrobial activities .

Properties

Molecular Formula

C11H9BrN4S

Molecular Weight

309.19 g/mol

IUPAC Name

7-(5-bromothiophen-2-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H9BrN4S/c1-2-10-14-11-13-6-5-7(16(11)15-10)8-3-4-9(12)17-8/h3-6H,2H2,1H3

InChI Key

MJMBCHOVGDAWCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=CC=C(S3)Br

Origin of Product

United States

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